molecular formula C9H10ClNO3 B2561285 N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine CAS No. 1195215-15-6

N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine

Cat. No.: B2561285
CAS No.: 1195215-15-6
M. Wt: 215.63
InChI Key: BCUGMLNKGHDQES-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with hydroxylamine . The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography to obtain a high-purity compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

One of the primary applications of N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine lies in organic synthesis. It serves as an intermediate in the synthesis of various biologically active compounds, particularly hydroxamic acids. These derivatives are significant due to their role as inhibitors of histone deacetylases (HDACs), which are crucial in cancer therapy . The compound's ability to form stable derivatives allows for the development of selective inhibitors targeting specific enzymes involved in disease pathways.

In medicinal chemistry, this compound has shown potential as a selective inhibitor for various targets, including epidermal growth factor receptors (EGFR). Recent studies have highlighted its efficacy in treating non-small cell lung cancer (NSCLC) with specific mutations associated with drug resistance .

Case Study: EGFR Inhibition

A notable case study involved a compound derived from this compound that demonstrated significant brain penetration and selectivity against mutant EGFR forms. In vitro assays revealed an IC50 value of 7.2 nM against the NCI-H3255 NSCLC cell line with the common EGFR L858R mutation, indicating its potential as a lead candidate for further development in CNS metastatic cancers .

Antibacterial Applications

The structural characteristics of this compound may also confer antibacterial properties. Research into similar hydroxylamine derivatives has indicated activity against multi-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . This opens avenues for exploring its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine can be compared with other similar compounds such as:

    3-chloro-4,5-dimethoxybenzaldehyde: The parent aldehyde from which the oxime is derived.

    4,5-dimethoxy-2-nitrobenzaldehyde: Another compound with similar structural features but different functional groups.

    3-chloro-4,5-dimethoxyphenylhydrazine: A related compound with a hydrazine functional group instead of an oxime. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Biological Activity

N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine is a chemical compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.64 g/mol. This compound features a hydroxylamine functional group attached to a substituted benzaldehyde, specifically the 3-chloro-4,5-dimethoxyphenyl group. Its unique structure suggests potential applications in various fields, particularly in medicinal chemistry and organic synthesis.

The synthesis of this compound typically involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with hydroxylamine under mild conditions. Common solvents used for this reaction include ethanol and methanol. The purity of the final product can be enhanced through recrystallization techniques.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxylamine moiety may participate in redox reactions or serve as a nucleophile in various biochemical pathways. Notably, compounds with hydroxylamine functionalities have been studied for their potential to inhibit certain enzymes, which could lead to therapeutic applications.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound has shown effective MIC values against various pathogens, suggesting its potential as an antimicrobial agent.
  • Biofilm Formation Inhibition : It has demonstrated the ability to inhibit biofilm formation by Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections.

Anticancer Activity

The compound's structural features suggest possible anticancer properties. Hydroxylamines are known to interfere with cellular processes that can lead to apoptosis in cancer cells. Further research is required to elucidate the specific mechanisms through which this compound exerts its anticancer effects.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the antimicrobial efficacy of several derivatives related to this compound, revealing that some exhibited potent activity against resistant strains of bacteria with low toxicity levels ( ).
  • Synergistic Effects : The compound has been shown to enhance the efficacy of existing antibiotics like Ciprofloxacin when used in combination therapies, indicating its potential role in overcoming antibiotic resistance ( ).
  • Enzyme Inhibition : Research has highlighted its activity as an inhibitor of key enzymes involved in bacterial metabolism and DNA replication, which could be leveraged for therapeutic purposes ( ).

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Staphylococcus spp., MIC values as low as 0.22 μg/mL
Biofilm InhibitionSignificant reduction in biofilm formation
AnticancerPotential apoptosis induction in cancer cells
Enzyme InhibitionInhibits DNA gyrase and DHFR with IC50 values ranging from 0.52–31.64 μM

Properties

IUPAC Name

N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-13-8-4-6(5-11-12)3-7(10)9(8)14-2/h3-5,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUGMLNKGHDQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NO)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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